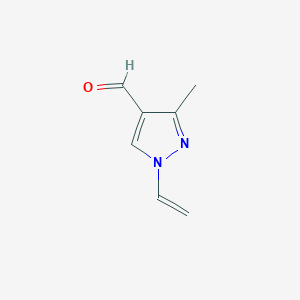

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-ethenyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-9-4-7(5-10)6(2)8-9/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWNBNOCZFGASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360459 | |

| Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120841-95-4 | |

| Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Vinyl-3-methyl-1H-pyrazole

The vinyl group at the N1 position is introduced via alkylation of 3-methylpyrazole. Using a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF), deprotonation of the pyrazole’s NH group facilitates nucleophilic substitution with vinyl bromide. This reaction typically proceeds at 0–5°C to minimize side reactions, yielding 1-vinyl-3-methylpyrazole in ~75% purity after aqueous workup.

Vilsmeier-Haack Reaction Conditions

The formylation step employs a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Key parameters include:

-

Molar ratios : A 1:6:4 ratio of pyrazole:DMF:POCl₃ ensures excess reagent for complete conversion.

-

Temperature and time : Heating at 120°C for 1 hour achieves optimal yields (67%) while minimizing decomposition of the vinyl group.

-

Workup : Quenching with ice water followed by neutralization with potassium bicarbonate (KHCO₃) isolates the aldehyde as a crystalline solid.

Mechanistic Insight : The electrophilic formylating agent attacks the electron-rich C4 position of the pyrazole ring, facilitated by the directing effects of the methyl group at C3. The vinyl substituent remains intact due to its electron-withdrawing nature, which stabilizes the intermediate carbocation.

Grignard Reagent-Mediated Synthesis

An alternative approach adapts the Grignard reagent methodology described by Taydakov et al., originally developed for 1H-pyrazole-4-carbaldehyde. This method involves iodination followed by formylation via a magnesium intermediate.

Iodination of 1-Vinyl-3-methyl-1H-pyrazole

Treatment of 1-vinyl-3-methylpyrazole with iodine monochloride (ICl) in dichloromethane introduces an iodine atom at the C4 position. The reaction is conducted at −20°C to prevent over-iodination, yielding 4-iodo-1-vinyl-3-methyl-1H-pyrazole in 82% yield.

Grignard Reagent Formation and Quenching

The iodinated pyrazole is reacted with magnesium turnings in dry THF to form the pyrazolylmagnesium bromide intermediate. Subsequent quenching with DMF introduces the aldehyde group:

This method achieves a 58% overall yield but requires stringent anhydrous conditions and careful temperature control.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the two primary methods:

Optimization Challenges

-

Vilsmeier-Haack : Excess POCl₃ improves conversion but complicates waste management. Recycling protocols for DMF-POCl₃ mixtures are under investigation.

-

Grignard Approach : Iodination efficiency depends on the electronic effects of the vinyl group, which may reduce reactivity compared to N-alkyl or N-aryl pyrazoles .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.

Major Products

Oxidation: Formation of 3-Methyl-1-vinyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-Methyl-1-vinyl-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : The aldehyde can be reduced to form alcohols.

- Substitution : The vinyl group can undergo substitution reactions with nucleophiles.

These reactions facilitate the synthesis of complex organic molecules and heterocyclic compounds, making it valuable in the development of new materials and chemicals .

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Studies indicate that it exhibits effectiveness against various bacterial strains. For instance, research demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations.

- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. It has been noted to interact with molecular targets that regulate cell cycle progression .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for the development of pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity or target specific pathways in disease processes.

Case Studies

Several case studies demonstrate the practical applications of this compound:

- Antimicrobial Study : A study evaluated its efficacy against resistant bacterial strains, showing significant inhibition at low concentrations.

- Cancer Cell Line Research : Experiments involving breast cancer cell lines indicated IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

- Inflammation Model : In vivo studies using animal models demonstrated reduced edema in response to inflammatory stimuli when treated with this compound, highlighting its anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Electronic Effects

- This contrasts with phenyl or methyl groups at the 1-position, which provide steric bulk or electron-donating effects .

- Chlorophenoxy/Methoxy Groups: Electron-withdrawing groups (e.g., 4-chlorophenoxy in ) enhance stability and lipophilicity, favoring membrane penetration in bioactive compounds. Methoxy groups (e.g., ) improve solubility but may reduce metabolic stability.

- Dual Methyl Groups : In 3,5-dimethyl derivatives , steric hindrance can influence crystal packing and intermolecular interactions, as observed in crystallographic studies.

Physicochemical Properties

Biological Activity

3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring with a vinyl group and an aldehyde functional group. This unique structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O |

| Molecular Weight | 136.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with cellular processes. The compound's mechanism of action likely involves the disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Properties

The compound has also been investigated for its anticancer potential . In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been noted to interact with key molecular targets that regulate cell cycle progression and apoptosis.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activity in several studies. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Signal Transduction Modulation : It can influence signaling pathways related to inflammation and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with related pyrazole derivatives is essential.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carbaldehyde | Moderate anticancer activity | Lacks vinyl group |

| 3-Methyl-1-vinylpyrazole | Strong antimicrobial effects | Contains vinyl group |

| 3-Methyl-1-(4-fluorophenyl)-pyrazole | High potency against COX enzymes | Fluorine substitution enhances activity |

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Cancer Cell Line Research : In experiments involving breast cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent.

- Inflammation Model : In vivo studies using animal models demonstrated reduced edema in response to inflammatory stimuli when treated with this compound.

Q & A

Q. What are the established synthetic routes for 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack reaction or nucleophilic substitution . For example:

- Vilsmeier-Haack approach : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) to introduce the aldehyde group .

- Nucleophilic substitution : Substituting a chlorine atom in 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenols under basic conditions (e.g., K₂CO₃) .

Key considerations: Solvent choice (DMF, DCM), temperature control (60–100°C), and catalyst selection affect yield and purity.

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance:

- Refinement software : SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) are widely used .

- Parameters : Typical refinement yields R-factors < 0.05 (e.g., R = 0.039 for a related pyrazole-carbaldehyde derivative) .

Methodology: Crystals are grown via slow evaporation, and data collection is performed at 296 K with Mo-Kα radiation.

Q. What spectroscopic techniques are essential for characterization?

- NMR : ¹H/¹³C NMR to confirm vinyl and aldehyde protons (δ ~9.5–10.0 ppm for CHO) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H vinyl) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How can conflicting data on regioselectivity in pyrazole-carbaldehyde synthesis be resolved?

Contradictions in regioselectivity (e.g., chloro vs. phenoxy substitution) arise from reaction conditions.

- Solution : Use in situ monitoring (e.g., TLC/HPLC) to track intermediate formation. Adjust base strength (e.g., K₂CO₃ vs. NaOH) to favor desired substitution pathways .

- Case study : Substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol under K₂CO₃ yields the 5-phenoxy derivative, while stronger bases may lead to side reactions .

Q. What strategies optimize crystallinity for SCXRD analysis?

Poor crystal quality often stems from impurities or rapid precipitation.

Q. How does structural modification (e.g., vinyl substitution) influence bioactivity?

The vinyl group enhances π-π stacking interactions in biological targets.

- Example : 3-Methyl-1-vinyl derivatives show improved in vitro antibacterial activity compared to non-vinyl analogs, likely due to increased lipophilicity and target binding .

- Experimental design : Perform SAR studies by synthesizing analogs with varying substituents (e.g., phenyl, trifluoromethyl) and testing against bacterial/fungal strains .

Q. What are the challenges in analyzing stability under varying pH conditions?

The aldehyde group is prone to oxidation or hydration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.